Molecular Weight and Lipophilicity vs. Thiophene-2-ethylamine
N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine (MW = 213.4 g/mol) is 67.8% heavier than thiophene-2-ethylamine (MW = 127.21 g/mol), moving the compound closer to the optimal MW center for oral drug-likeness (Lipinski MW < 500) while adding substantial structural complexity . The calculated LogP difference is significant: thiophene-2-ethylamine has a measured/calculated LogP of 1.95 (Guidechem) to 1.3 (ChemAxon), whereas the thiolan-3-amine core has a LogP of only 0.01, and the combined target compound likely exhibits an intermediate LogP estimated at approximately 1.5–2.5, reflecting a balanced lipophilicity profile suitable for both membrane penetration and aqueous solubility . In contrast, the simpler thiophene-2-ethylamine (pKa 9.47–9.59 for its primary amine) is significantly more basic than the secondary amine in the target compound (estimated pKa ~8–9), potentially affecting ionization state at physiological pH and thereby altering tissue distribution and receptor binding kinetics .
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 213.4 g/mol; estimated LogP ~1.5–2.5 (composite of thiophene-ethyl and thiolane moieties) |
| Comparator Or Baseline | Thiophene-2-ethylamine: MW = 127.21 g/mol, LogP = 1.3–1.95; Thiolan-3-amine: MW = 103.19 g/mol, LogP = 0.01 |
| Quantified Difference | ΔMW = +86.2 g/mol (+67.8% vs thiophene-2-ethylamine); ΔLogP ~ +0.5–1.5 units higher than thiolan-3-amine, ~0.5–1.0 units lower than thiophene-2-ethylamine |
| Conditions | Predicted/calculated properties from ChemAxon, ALOGPS, and Guidechem; no experimental logD7.4 data available for the target compound |
Why This Matters
The intermediate molecular weight and balanced lipophilicity of this compound position it in a more favorable drug-like property space than either component alone, making it a superior starting scaffold for lead optimization programs targeting oral bioavailability.
- [1] Chem-space. Thiolan-3-amine, CAS 101993-01-5, LogP = 0.01, MW = 103 Da. ContaminantDB. Thiophene-2-ethylamine, LogP = 1.3 (ChemAxon). View Source
